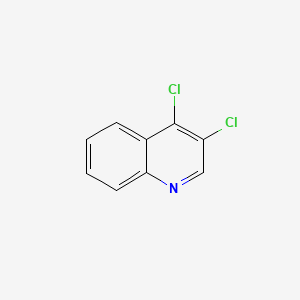

3,4-Dichloroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZWVUXDITWYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485175 | |

| Record name | 3,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25836-11-7 | |

| Record name | 3,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dichloroquinoline and Its Precursors

Classical and Modern Approaches for Dichloroquinoline Framework Synthesis

The construction of the dichloroquinoline framework relies on a two-pronged approach: the initial formation of the quinoline (B57606) ring system followed by targeted halogenation.

The foundational quinoline structure can be assembled through several named reactions, each offering a distinct pathway from acyclic precursors.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. wikipedia.orguop.edu.pkresearchgate.net The reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the availability of starting materials. jk-sci.com For instance, the condensation of 2-aminobenzaldehyde with acetaldehyde (B116499) in the presence of an alkali yields quinoline. uop.edu.pk

Skraup Synthesis: A widely used method for quinoline synthesis involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the quinoline ring. iipseries.orgwordpress.com

Combes Synthesis: This method is characterized by the reaction of an aniline with a β-diketone under acidic conditions. pharmaguideline.comwikipedia.orgminia.edu.eg The initial condensation forms a Schiff base, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org This approach is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives by reacting an aniline with an ethoxymethylenemalonate derivative. iipseries.orgwikipedia.orgwikidoc.org The process involves an initial substitution, followed by a thermal cyclization. wikipedia.orgablelab.eu The resulting 4-hydroxyquinoline can then be further modified. For example, the synthesis of 4,7-dichloroquinoline (B193633) can be achieved through a modified Gould-Jacobs reaction starting from m-chloroaniline. wikidoc.orgorgsyn.org

| Reaction Name | Key Reactants | General Product | Key Conditions |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Compound with α-methylene group | Substituted quinolines | Acid or base catalysis wikipedia.orgjk-sci.com |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Quinoline | Sulfuric acid, heat pharmaguideline.comwikipedia.org |

| Combes Synthesis | Aniline + β-Diketone | Substituted quinolines | Acid catalysis pharmaguideline.comwikipedia.org |

| Gould-Jacobs Reaction | Aniline + Ethoxymethylenemalonate derivative | 4-Hydroxyquinolines | Heat wikipedia.orgablelab.eu |

Once the quinoline ring is formed, the introduction of chlorine atoms at specific positions is achieved through various halogenation techniques. The synthesis of dichloroquinolines often involves the use of phosphorus oxychloride (POCl₃). For instance, the condensation of an aromatic primary amine with malonic acid in the presence of POCl₃ can yield a 4-hydroxy-2-quinolone, which is then converted to the corresponding 2,4-dichloroquinoline (B42001) with excess POCl₃. rsc.org

A common route to dichloroquinolines involves the cyclization of chloroanilines. For example, reacting 2-, 3-, or 4-chloroaniline (B138754) with β-propiolactone or acrylic acid derivatives, followed by cyclization with polyphosphoric acid and subsequent chlorination with phosphorus oxychloride, can produce various dichloroquinoline isomers. google.com The synthesis of 6-bromo-3,4-dichloroquinoline (B1287927) illustrates a sequential halogenation approach where 3,4-dichloroquinoline is first synthesized and then brominated. Similarly, 3-bromo-5,8-dichloroquinoline (B11846447) can be prepared through sequential bromination and chlorination of the quinoline core.

The Vilsmeier-Haack reaction, employing a combination of phosphorus oxychloride and dimethylformamide, has been shown to convert 3-arylisoxazol-5(4H)-ones into 2,4-dichloroquinoline-3-carbaldehydes through a novel rearrangement. thieme-connect.com

Regioselective Synthesis of this compound Isomers and Analogues

Achieving regioselectivity in the synthesis of dichloroquinolines is a significant challenge. The substitution pattern of the starting aniline derivative in reactions like the Gould-Jacobs synthesis plays a crucial role in determining the final positions of the substituents on the quinoline ring. mdpi.com

The synthesis of 4,7-dichloroquinoline, a key intermediate for the antimalarial drug chloroquine (B1663885), often starts with 3-chloroaniline. chemicalbook.com Different synthetic routes, including variations of the Gould-Jacobs reaction, have been developed to favor the formation of the 7-chloro isomer over the 5-chloro isomer. chemicalbook.com

Modern synthetic methods offer greater control over regioselectivity. For instance, palladium-catalyzed cross-coupling reactions on poly-halogenated quinolines allow for the selective functionalization at specific positions. nih.gov The regioselective displacement of the C4-chlorine atom in 4,7-dichloroquinoline via nucleophilic aromatic substitution (SNAr) is a key step in the synthesis of various functionalized quinolines. mdpi.compreprints.org This highlights the differential reactivity of the chlorine atoms at the C2 and C4 positions, which can be exploited for selective modifications.

Green Chemistry Principles in Dichloroquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to address the environmental concerns associated with traditional methods, which often involve hazardous reagents, harsh conditions, and significant waste generation. rsc.orgnih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. asianpubs.orgresearchgate.net The one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been reported to be a rapid and efficient method. asianpubs.orgasianpubs.org For example, this reaction can be completed in as little as 50 seconds under microwave irradiation at 600 W. asianpubs.orgasianpubs.org Microwave irradiation has also been successfully employed in the synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline, demonstrating the versatility of this technology in quinoline chemistry. nih.govbenthamscience.com

Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reagents.

Nanocatalysis: Nanocatalysts have gained significant attention due to their high surface area and unique catalytic properties, which can lead to improved reaction rates and selectivity. acs.orgnih.govacs.org Various nanocatalysts, including those based on iron, copper, and tin, have been employed in quinoline synthesis. acs.orgoiccpress.com For example, nano SnO₂ has been shown to be an effective and reusable catalyst for the synthesis of quinoline derivatives from 2-aminobenzophenones and acetylenic esters under mild conditions. oiccpress.com Magnetic nanocatalysts, such as CuNiFeO, have also been developed, offering the advantage of easy separation and recyclability. researchgate.net

Metal-Free Methods: The development of metal-free synthetic routes is a key goal in green chemistry to avoid the use of potentially toxic and expensive heavy metals. researchgate.net Metal-free deoxygenative amidation of quinoline N-oxides represents a promising approach for the synthesis of 2-aminoquinoline (B145021) derivatives. mdpi.com Brønsted acidic ionic liquids have also been utilized as catalysts in the amidation of quinoline N-oxides with nitriles, offering a metal-free alternative. acs.org Furthermore, electrochemistry provides a sustainable method for quinoline synthesis, replacing hazardous chemical reductants with electricity. rsc.orgrsc.org

| Methodology | Key Features | Examples/Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | One-pot synthesis of 2,4-dichloroquinolines in seconds. asianpubs.orgasianpubs.org |

| Nanocatalysis | High catalytic activity, high surface area, reusability. acs.orgnih.gov | Use of nano SnO₂ and magnetic CuNiFeO catalysts. oiccpress.comresearchgate.net |

| Metal-Free Methods | Avoids toxic and expensive metals. researchgate.net | Deoxygenative amidation of quinoline N-oxides, electrochemical synthesis. mdpi.comrsc.org |

Derivatization of this compound from Substituted Quinoline Precursors

The most direct and widely employed method for synthesizing this compound from a substituted quinoline precursor involves the chlorination of 3-chloro-4-hydroxyquinoline (also known as 3-chloroquinolin-4-ol). This process is analogous to the industrial synthesis of other critical dichloroquinoline intermediates, such as 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline. nih.govorgsyn.orggoogle.comchemicalbook.com

The core of this transformation lies in the conversion of the C-4 hydroxyl group into a chlorine atom. The precursor, 3-chloro-4-hydroxyquinoline, can itself be synthesized, for instance, through the specific enzymatic chlorination of 3-hydroxyquinoline (B51751) at the 4-position, which is ortho to the hydroxyl group. usu.edu

The standard laboratory and industrial procedure for converting the hydroxyquinoline to a dichloroquinoline involves treatment with a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose. chemicalbook.comgoogle.compsu.edu The reaction is typically carried out by heating the 3-chloro-4-hydroxyquinoline substrate in an excess of phosphorus oxychloride, often under reflux conditions. chemicalbook.com In some procedures, the reaction may be performed in a high-boiling inert solvent. orgsyn.org

The mechanism involves the conversion of the hydroxyl group into a better leaving group by phosphorylation, followed by nucleophilic substitution by a chloride ion. After the reaction is complete, the excess phosphorus oxychloride is removed, and the product is isolated by pouring the reaction mixture into water or an ice-water mixture, followed by neutralization. chemicalbook.compsu.edu

The table below summarizes typical reaction conditions for the analogous conversion of various substituted 4-hydroxyquinolines to their corresponding 4-chloro derivatives, providing a model for the synthesis of this compound.

Table 1: Reaction Conditions for the Chlorination of Substituted 4-Hydroxyquinolines

| Precursor | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride | None | None (excess POCl₃) | Reflux | 89.5% | chemicalbook.com |

| 4-Oxo-6-chloro-1,2,3,4-tetrahydroquinoline | Phosphorus oxychloride | Iodine | None (excess POCl₃) | 85°C | - | google.com |

| 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride | None | Toluene | 100°C (Reflux) | - | google.com |

| 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester | Phosphorus oxychloride | None | - | - | High | google.com |

Research into alternative synthetic routes has also been conducted. For instance, the Vilsmeier-Haack reaction, employing a combination of phosphorus oxychloride and dimethylformamide, can transform 3-arylisoxazol-5(4H)-ones into 2,4-dichloroquinoline-3-carbaldehydes. thieme-connect.com While this method produces a 3-substituted dichloroquinoline, it does not start from a pre-formed substituted quinoline ring.

Chemical Reactivity and Derivatization Strategies of 3,4 Dichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloroquinoline Scaffold

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinolines. The electron-deficient nature of the quinoline (B57606) ring, enhanced by the electronegative chlorine substituents, facilitates the attack of nucleophiles. The regioselectivity of this reaction on the 3,4-dichloroquinoline scaffold is dictated by the electronic properties of the C-3 and C-4 positions.

Reactivity at the C-4 Position of Dichloroquinolines

The chlorine atom at the C-4 position of the quinoline nucleus is significantly more susceptible to nucleophilic attack than the chlorine at the C-3 position. This enhanced reactivity is attributed to the ability of the adjacent nitrogen atom to effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. mdpi.comresearchgate.net This intermediate stabilization is a key factor in lowering the activation energy for substitution at the C-4 position compared to other positions on the ring. mdpi.com Consequently, reactions with various nucleophiles, such as amines and alkoxides, proceed with high regioselectivity at C-4. mdpi.com

For instance, the reaction of 4,7-dichloroquinoline (B193633) with morpholine (B109124) in the presence of a base like potassium carbonate results in the selective displacement of the C4-chlorine to yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com Similarly, studies on 2,4-dichloroquinazoline, a related heterocyclic system, consistently show that nucleophilic attack by anilines, benzylamines, and aliphatic amines occurs preferentially at the C-4 position. mdpi.com This principle allows for the synthesis of a wide array of 4-substituted quinoline derivatives, which are valuable scaffolds in medicinal chemistry. rsc.orgfrontiersin.org

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine | K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | mdpi.com |

| 4,8-dichloroquinoline | N-[2-(1-Adamantyloxy)ethyl]amine | Pd(dba)2, BINAP, t-BuONa, Dioxane | N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-4-amine | 77% | nih.gov |

| 3-Bromo-4-chloroquinoline | Various nucleophiles | General SNAr conditions | 4-substituted-3-bromoquinoline | N/A |

Reactivity at the C-3 Position of Dichloroquinolines

The C-3 position of the this compound nucleus is considerably less reactive towards nucleophilic aromatic substitution. The nitrogen atom offers less resonance stabilization for a nucleophilic attack at C-3, resulting in a higher activation energy barrier for the formation of the corresponding Meisenheimer complex. Therefore, direct SNAr reactions at the C-3 position are less common and typically require more forcing conditions or prior functionalization of the more reactive C-4 position. mdpi.com In sequential substitution reactions, after the C-4 position has been modified, the electronic nature of the C-3 position can be altered, potentially allowing for subsequent substitution under harsher conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) on Halogenated Quinoline Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated quinolines. The success and regioselectivity of these reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, depend on the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst.

Regioselective Functionalization at C-3 and C-4 Positions

In dihalogenated systems where the halogens are different, the reactivity trend for oxidative addition is typically I > Br > Cl >> F. nih.gov This allows for selective coupling at the position bearing the more reactive halogen. For instance, in 2-aryl-4-chloro-3-iodoquinolines, Suzuki-Miyaura coupling occurs exclusively at the C-3 position, displacing the iodo group while leaving the chloro group at C-4 intact. nih.gov

When both halogens are identical, as in this compound, the regioselectivity is governed by more subtle electronic and steric factors. For the related 2,4-dichloroquinoline (B42001), Sonogashira coupling proceeds regioselectively at the C-2 position. beilstein-journals.org This is because the chloro group at the C-2 (azomethine) carbon is more susceptible to oxidative addition with Pd(0) due to the influence of the adjacent electronegative nitrogen atom and potential coordination of the quinoline nitrogen to the palladium catalyst. beilstein-journals.org By analogy, in the this compound system, the C-4 position is generally more electronically activated and sterically accessible than the C-3 position for many palladium-catalyzed couplings. However, selectivity can be highly dependent on the specific reaction type, catalyst, and ligands used. For example, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse conventional selectivity in dichloropyridines, promoting coupling at the C-4 position. nih.gov

Synthesis of Polysubstituted this compound Derivatives

The differential reactivity of the halogen positions allows for the stepwise synthesis of polysubstituted quinolines. A common strategy involves a two-step sequence where an initial, regioselective cross-coupling reaction is followed by a second coupling at the remaining halogenated position. This approach has been successfully demonstrated for 2,4-dichloroquinoline, where a Pd/C-mediated Sonogashira alkynylation at the C-2 position is followed by a Suzuki coupling with an arylboronic acid at the C-4 position to yield 2-alkynyl-4-arylquinolines. beilstein-journals.org

This sequential functionalization strategy is a powerful method for constructing complex, polysubstituted quinoline libraries. rsc.orgorganic-chemistry.org A one-pot, two-step process can also be employed, where after the initial selective coupling is complete, the second set of reagents is added to the same reaction vessel to functionalize the second position. nih.gov

| Starting Material | Reaction 1 (Reagents) | Intermediate | Reaction 2 (Reagents) | Final Product | Reference |

|---|---|---|---|---|---|

| 2,4-dichloroquinoline | Terminal alkyne, Pd/C, CuI, PPh3, Et3N | 2-alkynyl-4-chloroquinoline | Arylboronic acid, (PPh3)2PdCl2, CsCO3, PCy3 | 2-alkynyl-4-arylquinoline | beilstein-journals.org |

| 2-aryl-4-chloro-3-iodoquinoline | Arylboronic acid, Pd(PPh3)4, K2CO3, DMF | 2,3-diaryl-4-chloroquinoline | N/A (Further substitution possible) | 2,3-diaryl-4-chloroquinoline | nih.gov |

| 2-aryl-4-chloro-3-iodoquinoline | Excess arylboronic acid, PdCl2(PPh3)2, PCy3, K2CO3 | One-pot reaction | N/A | 2,3,4-triarylquinoline | nih.gov |

Electrophilic Substitution Reactions and Functional Group Transformations on the this compound Nucleus

Beyond substitution of the chlorine atoms, the this compound core can undergo other transformations, including electrophilic substitution on the carbocyclic ring and reactions involving the quinoline nitrogen.

Electrophilic substitution on the quinoline ring system is generally challenging due to its electron-deficient character. The pyridine (B92270) moiety is highly deactivated towards electrophilic attack. Therefore, reactions such as nitration and halogenation occur on the more electron-rich benzene (B151609) ring, primarily at the C-5 and C-8 positions. stackexchange.compjsir.org In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium cation, which further deactivates the entire ring system but still directs incoming electrophiles to the C-5 and C-8 positions. stackexchange.compjsir.org The presence of the two deactivating chloro groups on the pyridine ring of this compound would be expected to make electrophilic substitution even more difficult, though the C-5 and C-8 positions remain the most likely sites for any such reaction to occur.

Other functional group transformations can also be performed. The quinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). mdpi.compreprints.org This transformation can alter the reactivity of the ring, sometimes facilitating other reactions. Additionally, the quinoline ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride.

Formation of Fused Heterocyclic Systems from this compound Derivatives

The strategic positioning of two reactive chlorine atoms on the quinoline core makes this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The differential reactivity of the chlorine atoms, particularly the higher susceptibility of the C-4 chlorine to nucleophilic displacement, allows for sequential and site-selective reactions. This reactivity is exploited to build additional heterocyclic rings onto the quinoline framework, leading to a diverse array of polycyclic structures. The derivatization of this compound, often starting with the substitution of the C-4 chlorine, generates key intermediates that can undergo subsequent intramolecular cyclization or further reaction to yield tetracyclic and other polycyclic systems.

A prominent starting material in many of these syntheses is 2,4-dichloroquinoline-3-carbonitrile (B1351073), a derivative where the inherent reactivity of the dichloroquinoline system is augmented by the presence of a nitrile group. rsc.orgnih.gov This precursor has been instrumental in the development of various fused quinoline systems. rsc.org

Synthesis of Thieno[3,2-c]quinolines

The construction of the thieno[3,2-c]quinoline scaffold often begins with the reaction of a 2,4-dichloroquinoline derivative with a sulfur-containing nucleophile. For instance, the one-pot reaction of 2,4-dichloroquinoline-3-carbonitrile with ethyl mercaptoacetate (B1236969), promoted by a base, leads to the formation of ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates. nih.govarkat-usa.org In this reaction, the mercaptoacetate attacks the C-4 position, followed by an intramolecular cyclization involving the nitrile group to form the fused thiophene (B33073) ring.

Similarly, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, another derivative, reacts with methyl mercaptoacetate in a base-promoted conjugate addition-elimination and subsequent cyclization to yield methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. nih.gov This intermediate can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions, to introduce aryl groups at the 6 and 8 positions. nih.gov The synthesis of various thieno[3,2-c]quinoline derivatives highlights the versatility of substituted dichloroquinolines in building these specific fused systems. tandfonline.comresearchgate.net

Table 1: Synthesis of Thieno[3,2-c]quinoline Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4-Dichloroquinoline-3-carbonitrile | Ethyl mercaptoacetate | Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate | nih.govarkat-usa.org |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl mercaptoacetate | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | nih.gov |

Synthesis of Isoxazolo-fused Quinolines

Novel tetracyclic systems such as isoxazolo[3',4':4,5]thieno[2,3-c]quinolines can be synthesized from derivatives of this compound. The synthesis commences with ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, which is obtained from 2,4-dichloroquinoline-3-carbonitrile. arkat-usa.org This intermediate is reacted with various alkylamines to substitute the C-4 chlorine, yielding 4-alkylaminothieno[3,2-c]quinoline-2-carboxylates. Diazotization of the amino group at C-3, followed by treatment with sodium azide (B81097) (NaN3), produces 3-azido derivatives. The crucial step is the thermal cyclization of these azido (B1232118) compounds. Refluxing in bromobenzene (B47551) causes the azide to undergo intramolecular cyclization, forming the isoxazole (B147169) ring and resulting in the novel tetracyclic isoxazolo[3',4':4,5]thieno[2,3-c]quinoline system. arkat-usa.org

Table 2: Formation of Isoxazolo[3',4':4,5]thieno[2,3-c]quinolines

| Precursor | Reaction Steps | Fused System | Reference |

|---|

Synthesis of Pyrazolo[4,3-c]quinolines and Related Systems

The reaction of 2,4-dichloroquinoline-3-carbonitrile with hydrazines is a key method for constructing the pyrazolo[4,3-c]quinoline ring system. vulcanchem.comresearchgate.net This reaction leads to the formation of a fused pyrazole (B372694) ring. For example, reacting 2,4-dichloroquinoline-3-carbonitrile with cyanoacetic acid hydrazide in refluxing methanol (B129727) with triethylamine (B128534) as a base resulted in 3-amino-4-chloro-1-(cyanomethyl)-1H-pyrazolo[4,3-c]quinoline. rsc.org Further derivatives can be synthesized by reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines to create 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives. nih.gov Similarly, 1-benzoyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-ones are synthesized through the condensation of 4-chloro-3-formylquinolin-2(1H)-ones with benzohydrazide. irjponline.org

Synthesis of Pyrimido[5,4-c]quinolines

A rapid, one-step synthesis for a novel series of pyrimido[5,4-c]quinolines has been developed using 2,4-dichloroquinoline-3-carbonitrile as the starting material. nih.govrsc.org The base-catalyzed cyclization reaction with guanidine (B92328) hydrochlorides is highly effective. The reaction proceeds by refluxing 2,4-dichloroquinoline-3-carbonitrile with guanidine hydrochloride in the presence of anhydrous potassium carbonate in absolute ethanol. rsc.org The proposed mechanism involves an initial nucleophilic attack by guanidine on the C-4 position of the quinoline, displacing the chlorine atom. This is followed by a 6-exo-dig cyclization, where the amino group of the guanidine moiety attacks the nitrile carbon, leading to the formation of the fused pyrimidine (B1678525) ring. This one-pot reaction yields 4-amino-5-chloro-2-substituted-pyrimido[5,4-c]quinolines in good to excellent yields. nih.govrsc.org

Table 3: Synthesis of Pyrimido[5,4-c]quinolines

| Starting Material | Reagent | Reaction Condition | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinoline-3-carbonitrile | Guanidine hydrochlorides | Reflux in EtOH with K2CO3 | 4-Amino-5-chloro-2-substituted-pyrimido[5,4-c]quinolines | nih.govrsc.org |

Synthesis of Other Fused Systems

The versatility of dichloroquinoline derivatives extends to the synthesis of other complex polycyclic systems like quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinolines. bohrium.com Furthermore, Brønsted acid-mediated cycloisomerization of precursors derived from chloroquinolines can lead to the formation of thienonaphtho[bc]quinolines, which are polycyclic aromatic compounds incorporating both thiophene and quinoline moieties. rsc.orgrsc.org These advanced synthetic strategies demonstrate the broad utility of this compound and its derivatives as foundational blocks for a wide range of fused heterocyclic structures.

Advanced Spectroscopic Characterization Methodologies for 3,4 Dichloroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,4-dichloroquinoline derivatives. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the molecule can be mapped, providing crucial information about their connectivity and the electronic effects of the substituents.

¹H NMR spectra of dichloroquinolines reveal characteristic signals for the aromatic protons. For instance, in 4,7-dichloroquinoline (B193633), the proton signals appear at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H). researchgate.net The substitution pattern, particularly the presence of chlorine atoms, induces shifts in the proton resonances. For example, the bromine atom at position 6 in 6-bromo-3,4-dichloroquinoline (B1287927) causes a deshielding effect on adjacent protons, resulting in signals around δ 8.5–9.0 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In ethyl 2,4-dichloroquinoline-3-carboxylate, the carbon signals are observed at δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, and 14.3. nih.govresearchgate.net The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and other substituents on the quinoline (B57606) ring.

DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to further resolve complex structures and confirm assignments. preprints.orgresearchgate.netmdpi.com COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively, which is essential for verifying the substitution patterns on the quinoline core.

| ¹H NMR Data for 4,7-Dichloroquinoline | |

| Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

| 8.78 | d, J = 4.8 Hz |

| 8.15 | d, J = 9.2 Hz |

| 8.11 | d, J = 2.4 Hz |

| 7.59 | dd, J = 9.2, 2.4 Hz |

| 7.48 | d, J = 4.8 Hz |

| ¹³C NMR Data for Ethyl 2,4-dichloroquinoline-3-carboxylate |

| Chemical Shift (δ, ppm) |

| 163.5 |

| 147.2 |

| 144.7 |

| 141.1 |

| 133.7 |

| 130.2 |

| 129.1 |

| 127.1 |

| 124.9 |

| 124.3 |

| 63.4 |

| 14.3 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound derivatives. These complementary methods are based on different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com

In the IR spectra of quinoline derivatives, characteristic bands are observed for various stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3200–3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the quinoline ring are found in the 1617–1507 cm⁻¹ range. mdpi.com For chloro-substituted quinolines, the C-Cl stretching vibrations are generally observed in the range of 836–829 cm⁻¹ based on calculated spectra, with experimental bands appearing at slightly lower wavenumbers. mdpi.com For instance, in 4,7-dichloroquinoline, a characteristic band at approximately 1090 cm⁻¹ is attributed to the δ(CCl) mode. researchgate.net

Raman spectroscopy provides complementary data, often showing strong signals for non-polar bonds that are weak in the IR spectrum. For example, the ring breathing modes of quinoline derivatives can be identified in the Raman spectra. researchgate.net The combination of IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.netmdpi.comiosrjournals.org

| Characteristic Vibrational Frequencies for Dichloroquinoline Derivatives | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3200–3000 researchgate.net |

| C=C / C=N Stretch | 1617–1507 mdpi.com |

| C-Cl Stretch | 836–829 (calculated) mdpi.com |

| δ(CCl) (in 4,7-dichloroquinoline) | ~1090 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed.

ESI-MS is a soft ionization technique that is particularly useful for analyzing thermolabile and high-molecular-weight compounds. rsc.orgrsc.orgnih.gov It typically generates protonated molecular ions [M+H]⁺, allowing for the confirmation of the molecular weight. preprints.orgresearchgate.net For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic isotopic peaks in the mass spectrum, which aids in confirming the number of chlorine atoms in the molecule. preprints.org For example, the mass spectrum of ethyl 2,4-dichloroquinoline-3-carboxylate shows the molecular ion peaks [M]⁺ at m/z 269, [M+2]⁺ at m/z 271, and [M+4]⁺ at m/z 273, corresponding to the presence of two chlorine atoms. nih.govresearchgate.net

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable derivatives. The fragmentation patterns obtained from GC/MS provide valuable structural information. For 4,7-dichloroquinoline, the top peaks in the GC-MS spectrum are observed at m/z 197, 199, and 162. nih.gov The fragmentation pathways can often be rationalized to support the proposed structure.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can provide even more detailed structural information by revealing the connectivity of the molecule. rsc.orgrsc.orgresearchgate.net

| Mass Spectrometry Data for Ethyl 2,4-dichloroquinoline-3-carboxylate | |

| Ion | m/z (relative intensity) |

| [M]⁺ | 269 (32) |

| [M+2]⁺ | 271 (21) |

| [M+4]⁺ | 273 (3) |

| [M-C₂H₄]⁺ | 241 (26) |

| [M-C₂H₅O]⁺ | 223 (100) |

| [M-C₂H₅O-CO]⁺ | 195 (17) |

| [M-C₂H₅O-CO-Cl]⁺ | 161 (28) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For several dichloroquinoline derivatives, single-crystal X-ray diffraction studies have been conducted. For instance, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, revealing that the molecule crystallizes in the monoclinic system. nih.govresearchgate.net The analysis showed that the quinoline and carboxylate groups are nearly perpendicular to each other. nih.govresearchgate.net

The crystal structure of 4,7-dichloroquinoline has also been reported, showing two independent molecules in the asymmetric unit. researchgate.net The molecules are essentially planar. researchgate.net In the case of a zinc(II) complex with 3,7-dichloroquinoline-8-carboxylate, the crystal structure revealed a distorted square-pyramidal geometry around the zinc center. iucr.org These crystallographic studies are crucial for understanding the solid-state packing and non-covalent interactions that can influence the physical properties of these compounds.

| Crystallographic Data for Ethyl 2,4-dichloroquinoline-3-carboxylate | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5860 (4) |

| b (Å) | 19.9082 (11) |

| c (Å) | 7.1304 (4) |

| β (°) | 100.262 (1) |

| V (ų) | 1199.32 (11) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from the ground state to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands corresponding to π → π* transitions within the aromatic system. For 4,7-dichloroquinoline in methanol (B129727), an absorption maximum is observed at 228 nm. chemwhat.com In chloroform, absorption maxima are seen at 279, 310, and 324 nm. chemwhat.com The position and intensity of these bands are sensitive to the substituents on the quinoline ring and the solvent used. chemwhat.com

Changes in the substitution pattern can lead to shifts in the absorption maxima. For example, a study on methyl-substituted quinolines showed a redshift (a shift to longer wavelengths) when the methyl group was moved from the heterocyclic ring to the homocyclic ring. aanda.org This technique is valuable for confirming the extent of conjugation and for monitoring reactions that involve changes in the electronic structure of the chromophore. rsc.org

| UV-Vis Absorption Maxima for 4,7-Dichloroquinoline | |

| Solvent | λmax (nm) |

| Methanol | 228 chemwhat.com |

| Chloroform | 279, 310, 324 chemwhat.com |

Computational Chemistry and Theoretical Investigations of 3,4 Dichloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure and geometry of molecules. dergipark.org.tr For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are utilized to determine the most stable molecular geometry by finding the minimum on the potential energy surface. dergipark.org.trdergipark.org.tr This optimization process provides crucial data on bond lengths, bond angles, and dihedral angles. dergipark.org.tr

The geometry optimization for a related compound, 6-chloroquinoline (B1265530) (6CQ), revealed that the calculated geometric parameters were in good agreement with experimental data for similar molecules, validating the applied theoretical model. dergipark.org.tr For instance, the calculated average C-H bond length of 1.084 Å was consistent with experimental reports for quinoline. dergipark.org.tr The process involves iterative calculations to minimize the energy with respect to all geometrical parameters, ensuring no imaginary frequencies exist, which confirms a true energy minimum. dergipark.org.tr Such calculations have shown that chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.trresearchgate.net The optimized structure serves as the foundation for subsequent calculations of spectroscopic and electronic properties. dergipark.org.tr

| Parameter | Value |

|---|---|

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-N Bond Length (Pyridine Ring) | ~1.37 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C-C Bond Angle (Benzene Ring) | ~120° |

| C-N-C Bond Angle (Pyridine Ring) | ~118° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical computational tools derived from the optimized molecular structure to predict chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. dergipark.org.trscielo.org.za The MEP surface displays color-coded regions: red indicates negative potential (electron-rich areas, susceptible to electrophilic attack), while blue denotes positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For chloroquinoline derivatives, the nitrogen atom and the region around the chlorine atoms typically exhibit negative potential, making them likely sites for interaction with electrophiles. researchgate.net

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For some copper(II) complexes of chloroquinoline derivatives, the HOMO-LUMO gap was calculated to be around 3.8-3.9 eV, indicating high chemical activity which may correlate with their biological functions. nih.gov

| Quantum Chemical Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.6 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.9 eV | Indicator of chemical reactivity and stability nih.gov |

| Ionization Potential (I) | 6.5 eV | -E(HOMO) |

| Electron Affinity (A) | 2.6 eV | -E(LUMO) |

| Hardness (η) | 1.95 eV | (I-A)/2 |

| Softness (S) | 0.51 eV⁻¹ | 1/(2η) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Dichloroquinolines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govnih.govprotoqsar.com

QSAR models are developed by calculating a set of molecular descriptors for a series of related compounds, such as dichloroquinoline derivatives, and then using statistical methods to create an equation that relates these descriptors to a measured biological activity (e.g., antimalarial, anticancer, or enzyme inhibition). nih.govprotoqsar.com These descriptors can be 2D or 3D and represent various aspects of the molecule, including electronic, steric, and hydrophobic properties. nih.gov The resulting models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govprotoqsar.com Studies on quinoline derivatives have successfully used QSAR to understand the structural requirements for inhibiting targets like P-glycoprotein in cancer multidrug resistance. nih.gov

QSPR models follow a similar principle but focus on predicting physicochemical properties like boiling point, molar refraction, or polarizability. plos.org For quinolone antibiotics, QSPR studies have been used to correlate various topological indices (numerical descriptors of molecular topology) with their properties using linear and curvilinear regression models. nih.gov Such models are valuable in materials science and environmental chemistry for predicting the behavior of chemicals based solely on their structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion and conformational changes. tandfonline.com

For a molecule like 3,4-dichloroquinoline, MD simulations can be used for:

Conformational Analysis : The quinoline core is largely planar, but substituents can have rotational freedom. smolecule.com MD simulations explore the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent like water), revealing its flexibility and preferred shapes, which is crucial for understanding how it might interact with a biological receptor.

Ligand-Target Interactions : When a potential biological target (like an enzyme or receptor) is known, MD simulations can be used to study the binding process of a ligand like a dichloroquinoline derivative. nih.govresearchgate.net These simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, offering deep insights into the mechanism of action. researchgate.net Such studies have been performed on quinoline-based Schiff bases to understand their interactions with enzymes like α-glucosidase. nih.gov

In Silico Prediction of Biological Activities and ADME-Tox Profiles for Dichloroquinoline Derivatives

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new chemical entities. semanticscholar.org These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity, minimizing late-stage failures in drug development. researchgate.net

For various dichloroquinoline derivatives, computational tools like SwissADME and PreADMET are commonly employed. mdpi.comsemanticscholar.org These platforms evaluate a molecule's drug-likeness based on established guidelines such as Lipinski's Rule of Five. semanticscholar.org The rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. semanticscholar.org

In silico studies on derivatives of 4,7-dichloroquinoline (B193633) have predicted moderate lipophilicity and bioavailability. mdpi.com Predictions can also forecast potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms. For example, some chloroquinoline derivatives were predicted to inhibit CYP3A4 and other isoforms, which could lead to drug-drug interactions, while others were predicted to be non-inhibitors. mdpi.com Toxicity predictions can flag potential issues like hepatotoxicity or mutagenicity. researchgate.net These comprehensive in silico profiles are invaluable for prioritizing which derivatives to synthesize and advance to further experimental testing. researchgate.netmdpi.com

| Property Category | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| logP (Lipophilicity) | 2.0 - 4.0 | Affects absorption and distribution | |

| H-bond Donors | 0 | Compliance with Lipinski's Rule | |

| H-bond Acceptors | 1 (Nitrogen) | Compliance with Lipinski's Rule | |

| Pharmacokinetics (ADME) | Gastrointestinal Absorption | High | Prediction of oral bioavailability |

| CYP450 2D6 Inhibition | Predicted Inhibitor/Non-inhibitor | Potential for drug-drug interactions mdpi.com | |

| Drug-Likeness | Lipinski's Rule Violations | 0 | Good predicted oral bioavailability semanticscholar.org |

| Bioavailability Score | 0.55 | Overall drug-likeness score | |

| Toxicity | Hepatotoxicity | Predicted Low/High Risk | Indicates potential for liver damage researchgate.net |

Structure Activity Relationship Sar Studies of 3,4 Dichloroquinoline Derivatives

Impact of Halogen Substitution at C-3 and C-4 on Pharmacological Activity

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of pharmacological activity. While specific studies focusing solely on 3,4-dichloroquinoline are limited in the provided results, broader principles of halogen substitution on the quinoline scaffold offer valuable insights.

For instance, in the context of antitubercular agents, the presence of chloro groups at the 3 and 4 positions of a benzyl (B1604629) bromide moiety attached to a quinoline scaffold was found to confer excellent activity against Mycobacterium tuberculosis. rsc.org This suggests that di-chloro substitution in this region can be highly beneficial for certain biological activities.

Conversely, SAR studies on quinoline-imidazole hybrids as antimalarial agents revealed that while a chloro group at C-2 led to a loss of activity, a bromine atom at C-6 was essential for improving activity. rsc.org This highlights the high degree of positional sensitivity for halogen substitutions.

Furthermore, research on 3-substituted chloroquine (B1663885) derivatives for antimalarial activity indicated that electron-withdrawing groups, such as halogens, at the 4-position of an aroyl substituent resulted in lower IC50 values. scholaris.ca Specifically, a 4-chlorobenzamido-CQ derivative was identified as a promising lead compound against resistant strains. scholaris.ca Although this pertains to a substituent on a group attached to the quinoline ring, it underscores the general principle that the electronic properties imparted by halogens are key to modulating activity.

The following table summarizes the impact of halogen substitutions on the pharmacological activity of various quinoline derivatives based on available research.

| Compound Class | Halogen Position(s) | Observed Impact on Activity | Reference |

| Quinoline with benzyl bromide moiety | C-3 and C-4 of benzyl | Excellent antitubercular activity | rsc.org |

| Quinoline-imidazole hybrids | C-2 (Cl) | Loss of antimalarial activity | rsc.org |

| Quinoline-imidazole hybrids | C-6 (Br) | Essential for improved antimalarial activity | rsc.org |

| 3-Aroyl-substituted chloroquine | C-4 of aroyl group (Cl) | Potent antimalarial activity against resistant strains | scholaris.ca |

| Organoruthenium 8-hydroxyquinolines | Varied | Minor impact on cytotoxic activity | acs.org |

Influence of Substituents on the Quinoline Ring on Biological Efficacy and Selectivity

The biological efficacy and selectivity of quinoline derivatives are profoundly influenced by the nature and position of various substituents on the quinoline ring. rsc.orgorientjchem.org

For instance, in the development of anticancer agents, substitutions at positions 2 and 3 of the quinoline ring have been found to be more active against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org The introduction of a fluorine atom at position 6 has been shown to significantly enhance the antibacterial activity of quinoline derivatives. orientjchem.org

In the context of antimalarial activity, SAR studies of quinine (B1679958) have shown that halogen substitution at the C-8 position enhances its efficacy. rsc.org Furthermore, replacing the methoxy (B1213986) group at the C-6' position with a halogen like chlorine also boosts activity. rsc.org For quinoline-imidazole hybrids, an electron-donating methoxy group at position-2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

Research on 3-substituted quinolinehydroxamic acids as histone deacetylase (HDAC) inhibitors revealed that substitution at the C-3 position is favorable for HDAC6 selectivity. nih.gov Specifically, pyridine (B92270) substitution at C-3 of the quinoline was found to be optimal for the activity of these compounds, with the 3-pyridyl isomer showing more potency and better HDAC6 selectivity than the 4-pyridyl isomer. nih.gov

The table below details the influence of various substituents on the biological efficacy of quinoline derivatives.

| Compound Class | Substituent & Position | Effect on Biological Activity | Reference |

| Anticancer Quinolines | Substitutions at C-2 and C-3 | More active than C-4 and C-8 substitutions | orientjchem.org |

| Antibacterial Quinolines | Fluorine at C-6 | Significantly enhanced activity | orientjchem.org |

| Antimalarial Quinolines (Quinine-type) | Halogen at C-8 | Enhanced efficacy | rsc.org |

| Antimalarial Quinolines (Quinine-type) | Chloro at C-6' (replacing methoxy) | Enhanced activity | rsc.org |

| Antimalarial Quinoline-imidazole hybrids | Methoxy at C-2 | Enhanced activity | rsc.org |

| HDAC Inhibitors (Quinolinehydroxamic acids) | Pyridine at C-3 | Optimal for HDAC6 selectivity and potent activity | nih.gov |

Pharmacophore Modeling and Lead Optimization for the this compound Scaffold

Pharmacophore modeling is a crucial tool in drug design for identifying the essential structural features required for biological activity. For the quinoline scaffold, this approach has been applied to design and screen libraries of compounds for various therapeutic targets. rsc.orgnih.gov

In a study on quinoline-based Schiff bases as potential antidiabetic agents, a ligand-based pharmacophore model (AADRR_1) was developed to identify features responsible for α-glucosidase inhibition. nih.gov This model, validated by 3D-QSAR studies, guided the synthesis of new molecules with significant inhibitory potential. nih.gov The best QSAR model showed a strong correlation coefficient (R² = 0.96) and cross-correlation coefficient (Q² = 0.92), indicating its predictive power. nih.gov

For antimalarial drug discovery, a refined pharmacophore model for botulinum neurotoxin serotype A metalloprotease (BoNT/A LC) inhibition led to the identification of potent inhibitors based on the 4-amino-7-chloroquinoline (ACQ) substructure. core.ac.uk This highlights the utility of pharmacophore models in identifying new, potent inhibitors from existing structural classes.

Lead optimization is a subsequent step where initial "hit" compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. mpbou.edu.in For the quinoline scaffold, various substituents on different positions can be modified to enhance pharmacological efficacy. rsc.org For example, in the development of antimalarial quinoline-imidazole hybrids, SAR studies showed that introducing an electron-donating methoxy group at position-2 enhanced activity. rsc.org This type of information is vital for guiding lead optimization efforts.

The following table presents examples of pharmacophore modeling and lead optimization studies involving the quinoline scaffold.

| Therapeutic Target | Methodology | Key Findings | Reference |

| α-Glucosidase (Antidiabetic) | Ligand-based pharmacophore modeling, 3D-QSAR | Developed a predictive pharmacophore model (AADRR_1) to guide the synthesis of potent inhibitors. | nih.gov |

| BoNT/A LC (Antimalarial) | Refined pharmacophore modeling | Identified new potent inhibitors based on the 4-amino-7-chloroquinoline substructure. | core.ac.uk |

| Antimalarial Agents | SAR-guided lead optimization | An electron-donating methoxy group at C-2 of a quinoline-imidazole hybrid enhanced activity. | rsc.org |

Stereochemical Considerations in this compound Derivatives and their SAR

Stereochemistry plays a critical role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. While specific studies on the stereochemistry of this compound derivatives are not detailed in the provided search results, the importance of stereochemical considerations in the broader class of quinoline derivatives is well-established.

A prominent example is the antimalarial drug mefloquine (B1676156), which has two chiral centers, leading to four possible stereoisomers. The erythro-isomers are more active against Plasmodium falciparum than the threo-isomers. mdpi.com

In a study on quinoline-imidazole hybrids as antimalarial agents, the enantiomeric separation of a racemic mixture of a potent derivative revealed that the (-)-enantiomer possessed significantly more potent antimalarial activity (IC50 of 0.10 µM) than the other isomer. nih.gov This underscores the profound impact of stereochemistry on the inhibitory activity of these compounds.

While the detailed SAR of quinine has shown that asymmetry at the C-3 and C-4 positions is not essential for its antimalarial potential, this is not a universally applicable principle for all quinoline derivatives. rsc.org The specific arrangement of substituents in three-dimensional space can be a crucial determinant of how a molecule interacts with its biological target.

The table below highlights the importance of stereochemistry in the activity of quinoline derivatives.

| Compound | Stereochemical Feature | Impact on Biological Activity | Reference |

| Mefloquine | Erythro vs. Threo isomers | Erythro-isomers are more potent antimalarials. | mdpi.com |

| Quinoline-imidazole hybrid (11(xxxii)) | (-)-enantiomer vs. (+)-enantiomer | The (-)-enantiomer exhibited more potent antimalarial activity. | nih.gov |

| Quinine | Asymmetry at C-3 and C-4 | Not essential for antimalarial potential. | rsc.org |

Biological Activities and Mechanistic Studies of 3,4 Dichloroquinoline and Its Derivatives

Antimalarial Activity: Investigating Potency against Plasmodium Strains

Quinoline-containing compounds have long been the cornerstone of antimalarial chemotherapy. nih.gov The bark of the cinchona tree, containing the alkaloid quinine (B1679958), was an early and effective treatment for malaria. youtube.com Modern synthetic derivatives continue to be vital in combating various strains of the Plasmodium parasite, the causative agent of malaria.

The primary mechanism of action for many quinoline (B57606) antimalarials is linked to the parasite's unique metabolism within infected red blood cells. youtube.com During its life cycle, the parasite digests the host's hemoglobin to acquire essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. youtube.com To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin, which is sequestered in the parasite's digestive vacuole. nih.govyoutube.compnas.org

The predominant theory for the antimalarial action of quinoline drugs like chloroquine (B1663885) is their interference with hemozoin formation. nih.govyoutube.comwikipedia.org These drugs accumulate to high concentrations within the parasite's acidic digestive vacuole. nih.govpnas.org Once concentrated, they are thought to cap the growing hemozoin crystal, preventing further polymerization of toxic heme. pnas.orgresearchgate.net This leads to a buildup of free heme, which causes oxidative stress and lyses the parasite and the host red blood cell, ultimately killing the parasite with its own metabolic waste. nih.govuct.ac.zanih.gov

Studies using a bromo-analog of chloroquine have provided direct in vivo evidence for this mechanism, showing that the drug caps (B75204) hemozoin crystals, effectively inhibiting their growth and sabotaging the parasite's heme detoxification pathway. pnas.org Different quinoline derivatives can inhibit hemozoin formation to varying degrees; for instance, chloroquine can achieve up to 90% inhibition in vitro, while mefloquine (B1676156) shows a range of 6% to 70% inhibition. researchgate.net Beyond hemozoin inhibition, other proposed mechanisms include interference with the parasite's DNA and RNA by intercalation, which disrupts protein synthesis. youtube.comresearchgate.net

Anticancer Activity: Exploring Cytotoxicity and Antiproliferative Effects

The quinoline scaffold is a key component in the development of novel anticancer agents due to the ability of its derivatives to inhibit cancer cell growth, induce programmed cell death (apoptosis), and block tumor progression. ekb.eg Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of quinoline derivatives against a wide array of human cancer cell lines.

For example, certain 7-chloro-4-quinolinylhydrazone derivatives have shown significant cytotoxic activity against central nervous system (SF-295), colon (HCT-8), and leukemia (HL-60) cancer cell lines, with IC₅₀ values ranging from 0.314 to 4.65 μg/cm³. Another study highlighted a novel quinoline derivative of combretastatin (B1194345) A-4, compound 12c, which exhibited potent inhibitory activity against MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), and HeLa (cervical) cancer cell lines with IC₅₀ values between 0.010 and 0.042 µM. tandfonline.com Similarly, the quinoline-based compounds clioquinol (B1669181) and nitroxoline (B368727) have been shown to inhibit the survival of cholangiocarcinoma cells (HuCCT1 and Huh28) in a dose-dependent manner. dovepress.com

Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 12c | MCF-7 | Breast Cancer | 0.010 µM | tandfonline.com |

| Compound 12c | HL-60 | Leukemia | 0.042 µM | tandfonline.com |

| Compound 12c | HCT-116 | Colon Cancer | 0.012 µM | tandfonline.com |

| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 | Central Nervous System Cancer | 0.314 - 4.65 µg/cm³ | |

| 7-Chloro-4-quinolinylhydrazone derivative | HCT-8 | Colon Cancer | 0.314 - 4.65 µg/cm³ | |

| DFIQ | NSCLC | Lung Cancer | 4.16 µM (24h) | nih.gov |

| DFIQ | NSCLC | Lung Cancer | 2.31 µM (48h) | nih.gov |

The anticancer effects of quinoline derivatives are mediated through several distinct molecular mechanisms. ekb.egnih.gov

Apoptosis Induction: Many quinoline compounds exert their anticancer effects by inducing apoptosis, a form of programmed cell death. nih.govnih.govbenthamdirect.com For instance, the derivative 12c was found to induce apoptosis in MCF-7 cells through a mitochondrial-dependent pathway. tandfonline.com Other studies have shown that novel bis-quinoline derivatives trigger apoptosis by inducing the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com This can involve the up-regulation of pro-apoptotic genes like BAX and the down-regulation of anti-apoptotic genes such as BCL2. researchgate.net

Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy by which these compounds inhibit cancer cell proliferation. ekb.egresearchgate.net Certain quinoline derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing. For example, some derivatives have been shown to cause cell cycle arrest in the G2/M phase in colon adenocarcinoma and breast cancer cells. tandfonline.commdpi.comtandfonline.com Another derivative was found to arrest the cell cycle in the S phase in breast carcinoma cells. researchgate.net

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov Quinoline derivatives have been identified as potent angiogenesis inhibitors. nih.govmdpi.commdpi.com They can function by targeting key molecules in the angiogenic pathway, such as the Vascular Endothelial Growth Factor (VEGF) receptor (VEGFR-2). mdpi.com Some quindoline (B1213401) derivatives have been shown to interact with and stabilize G-quadruplex structures in the promoter region of the VEGF gene, thereby suppressing its transcription and expression and inhibiting angiogenesis. nih.gov

Antibacterial Activity: Efficacy Against Gram-Positive and Gram-Negative Bacteria

Quinolone antibiotics, a class of synthetic compounds containing a quinoline core, are broad-spectrum antibacterial agents that have been modified over time to be effective against a wide variety of both Gram-positive and Gram-negative pathogens. microbiologyresearch.orgnih.gov Research has demonstrated the efficacy of novel quinoline derivatives against multidrug-resistant bacterial strains.

One study reported a series of quinoline compounds with good potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). nih.gov Notably, many of these derivatives showed very potent activity against Clostridium difficile, an emerging hypervirulent bacterium. nih.gov Other research has focused on hybrid compounds, such as a quinolone-coupled quinoline derivative (5d), which demonstrated a potent effect against most tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. nih.gov

Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Gram Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Compound 5d | S. aureus ATCC29213 | Gram-Positive | MIC | 0.5 µg/mL | nih.gov |

| Compound 5d | E. coli ATCC25922 | Gram-Negative | MIC | 4 µg/mL | nih.gov |

| Compound 5d | P. aeruginosa ATCC27853 | Gram-Negative | MIC | 8 µg/mL | nih.gov |

| Compound 6 | E. coli | Gram-Negative | Inhibition Zone | 11.00 ± 0.04 mm | proquest.com |

| Compound 8 | E. coli | Gram-Negative | Inhibition Zone | 12.00 ± 0.00 mm | proquest.com |

| Compound 5 | S. aureus | Gram-Positive | Inhibition Zone | 11.00 ± 0.03 mm | proquest.com |

| Compound 5 | P. aeruginosa | Gram-Negative | Inhibition Zone | 11.00 ± 0.03 mm | proquest.com |

| Compound 7 | S. pyogenes | Gram-Positive | Inhibition Zone | 11.00 ± 0.02 mm | proquest.com |

The clinical utility of quinolone antibiotics is threatened by the rise of resistant bacterial strains. nih.gov Resistance is complex and multifactorial, primarily arising from two main mechanisms. microbiologyresearch.orgnih.gov The first and most common is the alteration of the drug's target enzymes through chromosomal mutations in the genes (gyrA, gyrB, parC, and parE) that encode them. microbiologyresearch.orgnih.gov These mutations reduce the binding affinity of the drug to the enzymes. The second mechanism involves reduced intracellular drug concentration, either through decreased uptake (e.g., mutations affecting porin channels) or increased efflux via over-expression of efflux pumps. microbiologyresearch.orgdovepress.com Additionally, plasmid-mediated resistance has emerged, involving genes that produce target-protection proteins, drug-modifying enzymes, or additional efflux pumps. nih.govnih.gov

The classical targets for quinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which modulate the DNA supercoiling required for replication. microbiologyresearch.orgnih.gov However, the search for compounds to overcome resistance has led to the discovery of novel targets. For example, some quinoline derivatives have been found to act by blocking the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by targeting the protein LptA. nih.gov Other potential targets include the proton pump of ATP synthase. nih.gov

Antifungal and Antiprotozoal Activities

The therapeutic potential of quinoline derivatives extends to other pathogenic microorganisms, including fungi and protozoa.

Several studies have synthesized and evaluated quinoline derivatives for their activity against a broad panel of protozoan parasites. One such study developed quinoline derivatives incorporating arylnitro and aminochalcone moieties and tested them against parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.gov Several compounds demonstrated significant, submicromolar activity against T. b. rhodesiense with high selectivity compared to human cells. nih.govuantwerpen.be

Regarding antifungal activity, research has explored the efficacy of quinoline-thiazole derivatives against various fungal strains. acs.org The mechanism of action for these compounds is believed to involve the inhibition of key fungal enzymes such as lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. acs.org

Antiprotozoal Activity of Quinoline Derivatives

| Compound | Protozoan Parasite | Disease | EC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 2c | T. b. rhodesiense | Sleeping Sickness | 0.68 µM | nih.govuantwerpen.be |

| Compound 2d | T. b. rhodesiense | Sleeping Sickness | 0.8 µM | nih.govuantwerpen.be |

| Compound 4i | T. b. rhodesiense | Sleeping Sickness | 0.19 µM | nih.govuantwerpen.be |

| Compound 2d | T. b. brucei | Nagana | 1.4 µM | nih.govuantwerpen.be |

| Compound 4i | T. b. brucei | Nagana | 0.4 µM | nih.govuantwerpen.be |

| Compound 3d | L. infantum | Leishmaniasis | 8.83 µM | uantwerpen.be |

| Compound 4i | L. infantum | Leishmaniasis | 10 µM | uantwerpen.be |

Anti-inflammatory and Analgesic Potential

The quinoline nucleus is a core structure in many compounds exhibiting anti-inflammatory and analgesic properties. benthamscience.comnih.gov While direct studies on 3,4-dichloroquinoline are scarce, research on its derivatives and related quinoline compounds provides insight into their potential mechanisms of action.

One of the most well-understood mechanisms of anti-inflammatory action for quinoline derivatives, such as hydroxychloroquine, involves the modulation of the innate immune system. These compounds can inhibit Toll-like receptor (TLR) 9 signaling. wikipedia.org TLRs are crucial receptors that recognize microbial products and trigger inflammatory responses. wikipedia.org By interfering with TLR9, these derivatives can dampen the inflammatory cascade.

Furthermore, many quinoline-based antimalarial drugs are known to accumulate in lysosomes, which are acidic organelles within cells. This accumulation leads to an increase in the internal pH of these compartments. The change in pH can inhibit the activity of lysosomal enzymes and interfere with the processing of antigens, a key step in initiating an immune response. wikipedia.org

Research into specific derivatives has shown promising anti-inflammatory effects. For example, a study on 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives identified compounds with potential antidepressant activity that also influenced inflammatory pathways. nih.gov

The analgesic potential of quinoline derivatives has also been noted, although detailed mechanistic studies are often part of broader pharmacological profiles. benthamscience.com

| Derivative Class | Investigated Activity | Potential Mechanism of Action |

| Hydroxychloroquine | Anti-inflammatory | Inhibition of Toll-like receptor 9 (TLR9) signaling, increasing lysosomal pH. wikipedia.org |

| 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives | Anti-inflammatory | Modulation of central nervous system pathways that may overlap with inflammatory processes. nih.gov |

Antiviral Activity (e.g., HIV, Dengue)

The antiviral potential of quinoline derivatives has been an area of active research, though specific data for this compound against HIV and Dengue is not prominent in the available literature. However, the broader class of quinoline compounds has been investigated for these activities.

For instance, 4,7-dichloroquinoline (B193633) has been recognized as a crucial chemical intermediate for the synthesis of well-known antimalarial drugs like chloroquine and hydroxychloroquine. wikipedia.org These compounds, in turn, have been explored for their antiviral properties. The proposed mechanism for their antiviral action often relates to their ability to increase the pH of endosomes. This pH alteration can interfere with the fusion of viral and cellular membranes, a critical step for the entry of many viruses into host cells.

In the context of Dengue, research has explored the larvicidal activity of derivatives of 4,7-dichloroquinoline against the Aedes aegypti mosquito, the primary vector for the Dengue virus. nih.gov While this is not a direct antiviral action, it represents a strategy to control the spread of the virus by targeting its carrier. Studies have shown that modifications at the 4-position of the 7-chloroquinoline (B30040) structure can enhance this larvicidal effect. nih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Cardiotonic, Antihypertensive)

The diverse pharmacological landscape of quinoline derivatives extends to anticonvulsant and cardiovascular activities. benthamscience.comnih.gov While specific studies focusing on this compound in these areas are not extensively documented, the general potential of the quinoline scaffold is acknowledged.

A review of the biological activities of quinoline derivatives highlights their investigation as potential anticonvulsant agents. nih.gov The structural features of the quinoline ring can be modified to interact with various targets in the central nervous system, potentially leading to anticonvulsant effects.

In the realm of cardiovascular pharmacology, quinoline derivatives have also been explored. benthamscience.com The broad spectrum of activities associated with this chemical class suggests that appropriately substituted quinolines could modulate cardiovascular function, though specific cardiotonic or antihypertensive actions of this compound have not been detailed in the reviewed literature. The use of this compound as a starting material in the synthesis of somatostatin (B550006) modulators, which can have downstream effects on various physiological processes, further illustrates the versatility of this chemical backbone in drug discovery.

| Pharmacological Activity | General Findings for Quinoline Derivatives |

| Anticonvulsant | The quinoline scaffold has been a subject of investigation for the development of anticonvulsant drugs. nih.gov |

| Cardiovascular | Derivatives have been explored for various cardiovascular effects. benthamscience.com |

Medicinal Chemistry Applications and Drug Discovery Endeavors Utilizing the 3,4 Dichloroquinoline Scaffold

Design and Synthesis of Novel Drug Candidates based on the 3,4-Dichloroquinoline Motif

The this compound scaffold is a cornerstone in the synthesis of novel drug candidates with a broad spectrum of biological activities, including anticancer and antimicrobial properties. juniperpublishers.com The reactivity of the chlorine atoms at the C-2 and C-4 positions allows for selective functionalization, leading to the generation of diverse molecular libraries.

One notable application of a derivative, 2,4-dichloroquinoline-3-carbonitrile (B1351073), is in the synthesis of pyrimido[5,4-c]quinolines. Through a base-catalyzed cyclization reaction with guanidine (B92328) hydrochlorides, a variety of pyrimido[5,4-c]quinoline derivatives have been synthesized in good to excellent yields. researchgate.netnih.gov These compounds have been evaluated for their in vitro antiproliferative activity against human cancer cell lines. nih.gov Certain derivatives have demonstrated significant tumor growth inhibitory activities, with some showing broad-spectrum efficacy. nih.gov For instance, some of the most active compounds have been assessed for their ability to inhibit topoisomerase (topo) I and IIα, cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR). nih.govresearchgate.net The majority of these compounds exhibited selective inhibitory activity against topo I, with some showing better activity than the reference drug, camptothecin. researchgate.net

The synthesis of quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinolines from dichloroquinoline precursors has also been explored. bohrium.com These tetracyclic and tricyclic derivatives have been evaluated for their potential as anticancer agents, showing high activity as topoisomerase IIα inhibitors and G-quadruplex stabilizers. bohrium.com